molecular formula C18H17N3O2S B2958824 3-(quinolin-8-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034316-19-1

3-(quinolin-8-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2958824
CAS RN: 2034316-19-1
M. Wt: 339.41
InChI Key: HVFRQHHPWWQFBQ-UHFFFAOYSA-N
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Description

3-(quinolin-8-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as QTPC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. QTPC is a small molecule that belongs to the class of pyrrolidine carboxamides and has a molecular weight of 360.43 g/mol.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their application as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, which facilitates the adsorption and formation of stable chelating complexes with surface metallic atoms. This property is particularly valuable in industrial applications where corrosion resistance is critical (Verma, Quraishi, & Ebenso, 2020).

Optical Sensors and Biological Significance

Quinoline derivatives are also employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their importance in both scientific research and practical applications (Jindal & Kaur, 2021).

Contribution to Central Nervous System (CNS) Drug Development

Research indicates that heterocycles containing quinoline and related structures may possess CNS effects, ranging from antidepressant to anticonvulsant activities. This suggests the potential of quinoline derivatives in the development of new CNS-acting drugs, underscoring the therapeutic significance of these compounds (Saganuwan, 2017).

Anticancer and Antimicrobial Applications

The biological activities of quinoline derivatives extend to anticancer and antimicrobial effects. These compounds are part of ongoing research to combat diseases and develop new therapeutic drugs. Their structural diversity and biological activities make them a rich source for pharmaceutical research and development (Shang et al., 2018).

properties

IUPAC Name

3-quinolin-8-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(20-16-7-3-11-24-16)21-10-8-14(12-21)23-15-6-1-4-13-5-2-9-19-17(13)15/h1-7,9,11,14H,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFRQHHPWWQFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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